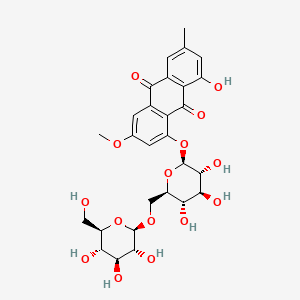

Physcion 8-gentiobioside

Description

Context of Anthraquinone (B42736) Glycosides in Phytochemical Science

Anthraquinone glycosides are a significant class of phytochemicals found in various medicinal plants such as rhubarb, aloe, and senna. openaccesspub.org These compounds consist of an anthraquinone aglycone linked to a sugar moiety. The presence of the sugar group generally increases the solubility of the anthraquinone core. In phytochemistry, these compounds are of great interest due to their wide range of reported biological activities, including laxative, anti-inflammatory, antimicrobial, and potential anti-cancer effects. researchgate.netebi.ac.uk The specific structure of both the anthraquinone and the attached sugar can significantly influence the compound's properties and biological functions. acs.org

The general structure of an anthraquinone glycoside is characterized by the tricyclic aromatic system of anthracene (B1667546) with two ketone groups. The variations in the number and position of hydroxyl groups, methyl groups, and other substituents on this core structure, as well as the type and linkage of the sugar units, lead to a vast diversity of anthraquinone glycosides in nature. researchgate.net

Rationale for Research Focus on Physcion (B1677767) 8-gentiobioside

The specific interest in Physcion 8-gentiobioside stems from its unique chemical structure and its presence in various plants with traditional medicinal uses. It is a glycoside of physcion, an anthraquinone that has itself been the subject of considerable research. ebi.ac.uk The attachment of a gentiobioside sugar (a disaccharide composed of two glucose units) to the physcion aglycone at the 8-position creates a molecule with distinct physicochemical and biological properties compared to its parent compound.

Overview of Current Research Landscape and Gaps

The current research on this compound has established its presence in several plant species and has begun to explore its biological potential. Studies have successfully isolated and characterized the compound, confirming its structure through spectroscopic methods like NMR and mass spectrometry. nih.govthieme-connect.com

Initial biological screenings have provided some insights into its potential activities. For example, some studies have investigated its role in enzyme inhibition, such as its effect on human monoamine oxidase (hMAO). acs.org However, compared to its aglycone, physcion, the research on the glycosylated form is less extensive.

A significant gap in the current research is a comprehensive understanding of the structure-activity relationship. While it is known that glycosylation can affect the biological activity of anthraquinones, the specific impact of the gentiobioside moiety on physcion's activity is not fully understood. acs.org Further research is needed to explore a broader range of biological targets and to understand its mechanism of action at a molecular level. Additionally, more studies are required to quantify its presence in various natural sources and to develop efficient methods for its isolation and purification.

Table 1: Key Research Findings on this compound

| Research Area | Key Findings |

| Isolation and Identification | Isolated from rhubarb roots and seeds of Cassia obtusifolia. researchgate.netnih.gov Structure confirmed by H-NMR and MS-data. nih.govthieme-connect.com |

| Biological Activity | Investigated for its inhibitory potential against human monoamine oxidase (hMAO). acs.org |

| Comparative Studies | Glycosylation with gentiobioside has been noted to alter the biological activity compared to the aglycone, physcion. acs.org |

Properties

CAS No. |

84268-38-2 |

|---|---|

Molecular Formula |

C28H32O15 |

Molecular Weight |

608.5 g/mol |

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C28H32O15/c1-9-3-11-17(13(30)4-9)22(34)18-12(19(11)31)5-10(39-2)6-14(18)41-28-26(38)24(36)21(33)16(43-28)8-40-27-25(37)23(35)20(32)15(7-29)42-27/h3-6,15-16,20-21,23-30,32-33,35-38H,7-8H2,1-2H3 |

InChI Key |

YMXXCMGLMRYEQD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H](C([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |

Synonyms |

physcion diglucoside |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Physcion 8 Gentiobioside

Botanical Sources

The compound has been identified in several plant genera, most notably Rheum, Cassia, Rhamnus, and Rumex.

Rheum Species (e.g., Rheum palmatum, Rheum officinale, Rheum tanguticum)

Physcion (B1677767) 8-gentiobioside has been isolated from the roots of various rhubarb species, including Rheum palmatum, Rheum officinale, and Rheum tanguticum. worldscientific.comnih.gov In some instances, it has been found to be the primary anthraquinone (B42736) glycoside present. nih.gov These species are predominantly found in Asia, with a significant presence in China (in provinces such as Gansu, Qinghai, Sichuan, and Tibet), and other regions like the Arabian Peninsula, the Caucasus, and various parts of Middle and Eastern Asia. worldscientific.comresearchgate.net Rheum palmatum, for example, is native to regions of China including the North-central and South-central areas, Inner Mongolia, Qinghai, and Tibet. plantaedb.com

Cassia Species (e.g., Cassia obtusifolia, Cassia tora)

The compound is also present in species of the Cassia genus, which encompasses around 500 species distributed globally, with a significant number native to India. np-mrd.orgnih.govekb.eg Physcion 8-gentiobioside has been specifically reported in Senna obtusifolia (a synonym of Cassia obtusifolia) and Senna tora (a synonym of Cassia tora). np-mrd.org Cassia tora is a semi-wild annual herb found in Southeast Asia, Northern Australia, Africa, and Latin America. cabidigitallibrary.org

Rhamnus Species (e.g., Rhamnus virgata)

Rhamnus virgata is another botanical source of this compound. np-mrd.orgnih.govplantaedb.com The Rhamnus genus has a worldwide distribution, with a higher prevalence in the subtropical and tropical regions. orientjchem.org A new anthraquinone diglucoside, identified as physcion-8-O-β-gentiobioside, was isolated from this species. researchgate.net

Other Plant Genera (e.g., Rumex japonicus Houtt)

While Physcion 8-O-β-D-glucopyranoside, a related compound, has been isolated from Rumex japonicus Houtt., this plant is also a source of various other anthraquinone compounds. glpbio.comnih.govchemsrc.com Rumex japonicus is a medicinal plant traditionally used in Korea. nih.gov

Mycological Sources

Beyond the plant kingdom, this compound has been identified in certain species of fungi.

Dermocybe Species (e.g., Dermocybe splendida)

The fungus Dermocybe splendida, found in Australasia, is a known mycological source of this compound. researchgate.net In this fungus, several anthraquinones and tetrahydroanthraquinones exist mainly as their 8-O-β-D-gentiobiosides. researchgate.netgrafiati.com Torosachrysone-8-O-β-D-gentiobioside is considered a natural precursor to other pigments in this fungus. zobodat.at

| Source Type | Genus | Species | Geographical Distribution |

| Botanical | Rheum | R. palmatum, R. officinale, R. tanguticum | Asia, including China (Gansu, Qinghai, Sichuan, Tibet), Arabian Peninsula, Caucasus, Middle and Eastern Asia worldscientific.comresearchgate.netplantaedb.com |

| Botanical | Cassia | C. obtusifolia, C. tora | Worldwide, with many species in India; Southeast Asia, Northern Australia, Africa, Latin America np-mrd.orgekb.egcabidigitallibrary.org |

| Botanical | Rhamnus | R. virgata | Worldwide, more common in subtropical and tropical regions np-mrd.orgnih.govplantaedb.comorientjchem.org |

| Botanical | Rumex | R. japonicus Houtt. | Korea nih.gov |

| Mycological | Dermocybe | D. splendida | Australasia researchgate.netzobodat.at |

Cortinarius Species (e.g., Cortinarius rufo-olivaceus)

The genus Cortinarius is an exceptionally large and globally distributed group of fungi, playing a crucial role as ectomycorrhizal partners in forest ecosystems. researchgate.net These fungi are known for producing a wide array of pigments, including various anthraquinones. While the aglycone form, physcion, has been identified as a pigment in species such as Cortinarius sanguineus and Cortinarius rufo-olivaceus, the specific glycoside, this compound, has not been explicitly reported in C. rufo-olivaceus. researchgate.netresearchgate.netwikidata.org However, the presence of other anthraquinone glycosides, such as dermocybin-1-β-D-glycopyranoside in C. sanguineus, suggests that the glycosylation of anthraquinone pigments is a metabolic process that occurs within this genus. researchgate.net

Cortinarius rufo-olivaceus, in particular, is a producer of various bi- and tricyclic aromatic polyketides and has been a subject of natural product chemistry research. researchgate.net Studies have isolated novel polyketide pigments from its fruiting bodies. researchgate.net The presence of physcion in this and other Cortinarius species points to the genetic and biosynthetic pathways for anthraquinone production being active within the genus. researchgate.net

Ethnobotanical and Traditional Medicinal Contexts Influencing Research Directions

The scientific investigation into this compound and its aglycone, physcion, has been significantly influenced by the long-standing use of its source plants in traditional medicine systems worldwide. The ethnobotanical background of these plants provides a critical context for understanding why their chemical constituents have been a focus of phytochemical research.

The genus Rhamnus, to which Rhamnus virgata belongs, encompasses about 137 species that have been used in folk medicine across East Asia, the Americas, and parts of Africa. dergipark.org.tr Species from this genus are traditionally used to treat a wide range of ailments, including infections, jaundice, and gastrointestinal issues, and are often employed for their laxative and purgative properties. pharmacyjournal.orgdergipark.org.tr These therapeutic applications are largely attributed to the presence of hydroxyanthracene derivatives, including anthraquinones and their glycosides. dergipark.org.trtheferns.info The established medicinal reputation of the Rhamnus genus has prompted chemical analysis, leading to the isolation of compounds like physcion and its glycosides. pharmacyjournal.org

Similarly, Senna obtusifolia (syn. Cassia obtusifolia) has a rich history in traditional Chinese medicine, where it is known as Jue Ming Zi. nih.gov It is traditionally used to improve eyesight, lubricate the intestines, and as a remedy for constipation and dizziness. nih.gov The seeds are widely consumed as a tea in Korea for their health benefits. nih.gov The documented therapeutic value of S. obtusifolia in ancient and contemporary traditional practices has directly led to extensive phytochemical studies, which have identified its rich profile of anthraquinone derivatives, including physcion. nih.gov

While many fungi in the genus Cortinarius are considered inedible or toxic, their unique and diverse chemical profiles have made them a subject of chemotaxonomic and natural product research rather than widespread traditional medicinal use. plantiary.com The distinctive pigments of Cortinarius have been used to differentiate species, and this chemical diversity continues to be an area of scientific inquiry. plantiary.comnhbs.com The research into the pigments of Cortinarius, therefore, stems more from a chemotaxonomic and biochemical discovery perspective than from a direct ethnobotanical application for healing.

Isolation, Purification, and Structural Elucidation Methodologies for Physcion 8 Gentiobioside

Extraction Techniques from Diverse Biological Matrices

The initial step in obtaining Physcion (B1677767) 8-gentiobioside involves its extraction from the source material. The choice of extraction method is critical and depends on the chemical nature of the compound and the matrix in which it is found.

Conventional Solvent Extraction Methods

Traditional methods for extracting anthraquinone (B42736) glycosides like Physcion 8-gentiobioside often rely on solvent extraction. amu.edu.az Given that glycosides are soluble in water and hydroalcoholic solutions, these are common solvents of choice. amu.edu.az For instance, the extraction of anthraquinones from the bark of Rhamnus alpinus has been performed using methanol (B129727) maceration. nih.gov Similarly, the extraction of anthraquinones from Cassia singueana roots has been achieved using methanol. ljmu.ac.uk

The general process involves soaking the dried and powdered plant material in a selected solvent, sometimes with heating or agitation, to facilitate the transfer of the target compounds into the solvent. The resulting extract is then filtered and concentrated to yield a crude mixture containing this compound among other secondary metabolites.

Advanced Extraction Technologies

To improve efficiency and reduce the use of organic solvents, advanced extraction technologies have been developed and applied to the extraction of anthraquinones.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. conicet.gov.araaiq.org.ar UAE has been shown to be more efficient than traditional methods like Soxhlet extraction and maceration, requiring shorter extraction times and yielding higher recoveries of anthraquinones. conicet.gov.arnih.gov The effectiveness of UAE is influenced by several factors, including the type of solvent, temperature, and duration of sonication. aaiq.org.arnih.gov For example, a study on the UAE of anthraquinones from Morinda citrifolia roots found that a mixture of ethanol (B145695) and water increased the yield due to factors like relative polarity and the swelling effect of water on the plant matrix. nih.gov

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. acs.org Supercritical CO2 is non-toxic, non-flammable, and inexpensive, making it an environmentally friendly alternative to organic solvents. acs.org By modifying pressure and temperature, the solvent power of supercritical CO2 can be tuned to selectively extract specific compounds. acs.orggoogle.com While highly effective for nonpolar compounds, the polarity of supercritical CO2 can be increased by adding a co-solvent or "entrainer," such as ethanol, to enhance the extraction of more polar compounds like anthraquinone glycosides. google.com SFE has been successfully used for the extraction of total anthraquinones from rhubarb. google.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of anthraquinones. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. nih.govnih.gov

For the analysis of anthraquinones from Rhamnus alpinus bark, a C18 column was used with a mobile phase consisting of a water-methanol mixture containing formic acid. nih.gov Similarly, the simultaneous analysis of several phenolic compounds, including anthraquinones, in Cassia alata root extracts was achieved using a C18 column with an isocratic mobile phase of acetonitrile, methanol, and aqueous ammonium (B1175870) acetate (B1210297). nih.gov The detection of the separated compounds is typically carried out using a UV-Vis detector, as anthraquinones exhibit strong absorbance in the UV-visible region. nih.govnih.gov

Table 1: HPLC Conditions for Anthraquinone Analysis

| Parameter | Rhamnus alpinus Analysis nih.gov | Cassia alata Analysis nih.gov |

|---|---|---|

| Stationary Phase | Reversed-phase C18 | C18 |

| Mobile Phase | H₂O-methanol (40:60, v/v), 1% formic acid | Acetonitrile, methanol, 10 mM aqueous ammonium acetate (25:55:20, v/v) |

| Detection | 254 nm and 435 nm | 260 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase column, resulting in higher resolution, faster analysis times, and increased sensitivity. UPLC is often coupled with mass spectrometry (MS) for enhanced structural elucidation. An integrated UPLC/Q-TOF-MS/MS analysis was used to identify numerous compounds, including Physcion 8-O-beta-D-gentiobioside, in Aurantii Fructus Immaturus and Aurantii Fructus. nih.gov This technique allows for the rapid separation and identification of components in complex mixtures based on their retention times and mass-to-charge ratios. nih.gov

Other Chromatographic Techniques

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique often used for the preliminary analysis and separation of compounds. edvotek.com In the context of anthraquinones, TLC can be used to monitor the progress of extraction and purification. For instance, in the analysis of rhubarb, TLC on silica (B1680970) gel plates can distinguish between anthraquinone aglycones and their glycosides based on their differing polarities and, consequently, their migration distances (Rf values). dokumen.pub The separated spots can be visualized under UV light. dokumen.pub

Spectroscopic and Advanced Analytical Characterization

Following isolation and purification, the definitive structure of this compound is established through a combination of powerful analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of physcion, the aglycone portion of this compound, typical ¹H-NMR spectra show distinct signals for aromatic protons, a methoxy (B1213986) group, a methyl group, and hydroxyl protons. scielo.org.bo For instance, the aromatic protons typically appear as doublets in the downfield region of the spectrum, while the methoxy and methyl protons resonate as sharp singlets in the upfield region. scielo.org.bo The signals for the hydroxyl groups are often observed as broad singlets. scielo.org.bo

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of carbonyl carbons, aromatic carbons, and the carbons of the methoxy and methyl groups. ffhdj.compressbooks.pub The carbonyl carbons of the anthraquinone core are typically found at the lowest field (highest ppm values). ffhdj.com The attachment of the gentiobioside moiety introduces a new set of carbon signals corresponding to the sugar units.

2D-NMR Techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. emerypharma.comebi.ac.uk

COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons within the aromatic rings and the sugar moieties. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ebi.ac.uk

HMBC identifies longer-range couplings between protons and carbons (typically over two to three bonds). ebi.ac.uk This is particularly crucial for connecting the gentiobioside sugar unit to the physcion aglycone at the C-8 position.

A new anthraquinone glycoside, physcion-8-O-beta-D-gentiobioside, has been isolated from rhubarb roots, and its structure was confirmed using H-NMR and MS data. nih.govmedchemexpress.commedchemexpress.com The following table summarizes representative NMR data for the physcion aglycone.

| ¹H-NMR (CDCl₃, 400 MHz) | ¹³C-NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| 12.25 (1H, s) | 8-OH |

| 12.05 (1H, s) | 1-OH |

| 7.55 (1H, d, J=1.2 Hz) | H-4 |

| 7.29 (1H, d, J=2.4 Hz) | H-5 |

| 7.01 (1H, d, J=1.2 Hz) | H-2 |

| 6.61 (1H, d, J=2.4 Hz) | H-7 |

| 3.86 (3H, s) | -OCH₃ |

| 2.38 (3H, s) | -CH₃ |

| Data sourced from a supplementary document on the constituents of Polygonum multiflorum. ffhdj.com |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules like glycosides. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be analyzed by the mass spectrometer. This technique allows for the determination of the molecular weight of this compound with high accuracy. researchgate.net

Fast Atom Bombardment (FAB-MS) is another soft ionization technique that can be used for non-volatile and thermally labile compounds. In FAB-MS, the analyte is mixed with a matrix and bombarded with a high-energy beam of atoms, leading to the desorption and ionization of the analyte molecules.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov Additionally, fragmentation of the molecule within the mass spectrometer can provide valuable structural information. For example, the cleavage of the glycosidic bond would result in fragment ions corresponding to the physcion aglycone and the gentiobioside sugar moiety, further confirming the structure.

| Technique | Ion | m/z (mass-to-charge ratio) |

| ESI-MS | [M-H]⁻ | 607.16685 |

| ESI-MS | [M+H]⁺ | 609.18141 |

| ESI-MS | [M+Na]⁺ | 631.16335 |

| Predicted data from PubChemLite. uni.lu |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. ijprajournal.com The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the anthraquinone chromophore. azooptics.comupi.edu The position and intensity of these absorption maxima (λmax) are indicative of the conjugated system of the physcion aglycone. azooptics.com For example, anthraquinones typically exhibit characteristic absorption bands in the UV and visible regions of the spectrum. researchgate.net The presence of hydroxyl and methoxy substituents on the anthraquinone ring system influences the exact positions of these absorption bands.

| Compound | λmax (nm) |

| Emodin (B1671224) | 225, 260 |

| Aloe Emodin | 225, 265 |

| Aloin | 298, 354 |

| Data for related anthraquinones from a study on Aloe vera extracts. researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. edinst.com The resulting FTIR spectrum provides a "fingerprint" of the functional groups present in the molecule. nih.gov For this compound, the FTIR spectrum would show characteristic absorption bands for:

Hydroxyl (-OH) groups: A broad band in the region of 3200-3600 cm⁻¹.

Carbonyl (C=O) groups: Strong absorption bands around 1620-1680 cm⁻¹ for the quinone carbonyls.

Aromatic C=C bonds: Absorptions in the 1450-1600 cm⁻¹ region.

C-O bonds: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ether linkages of the methoxy group and the glycosidic bond.

Alkyl C-H bonds: Stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. bg.ac.rsnih.govnih.gov While not a primary tool for structural elucidation, SPR biosensors can be employed to identify and characterize the binding of this compound to specific biological targets. chemfaces.com In a typical SPR experiment, one molecule (the ligand, e.g., this compound) is immobilized on a sensor surface, and a solution containing its potential binding partner (the analyte) is flowed over the surface. researchgate.net The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bg.ac.rs This allows for the determination of binding kinetics (association and dissociation rates) and affinity. For instance, SPR has been used to identify physcion 8-O-beta-D-monoglucoside as a ligand for tumor necrosis factor receptor type 1 (TNF-R1). chemfaces.com

While not typically used for the primary structural elucidation of a single molecule like this compound, X-ray Diffraction (XRD) and Dynamic Light Scattering (DLS) are crucial techniques for characterizing nano-formulations that may incorporate this compound.

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. azonano.comupdatepublishing.com If this compound can be crystallized, XRD analysis can provide the precise three-dimensional arrangement of atoms in the molecule, offering the most definitive structural proof. For nano-formulations, XRD is used to assess the crystalline or amorphous nature of the nanoparticle matrix and to identify the physical state of the encapsulated compound. azooptics.commdpi.com

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. nih.govnanotempertech.com If this compound is incorporated into nanoparticles or liposomes for delivery, DLS is essential for characterizing the size, size distribution (polydispersity), and stability of these nano-formulations. researchgate.netresearchgate.net This information is critical for ensuring the quality and performance of such delivery systems. nih.gov

Spectrophotometric and Titration Methods (e.g., Acid-Alkali Titration)

Spectrophotometric and titration methods are fundamental analytical techniques employed in the characterization and quantification of anthraquinone glycosides like this compound. These methods leverage the compound's chemical structure, particularly the presence of a chromophore in the anthraquinone nucleus and acidic phenolic hydroxyl groups.

Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for the analysis of compounds containing chromophores. The anthraquinone core of this compound absorbs light in the UV-Vis region, providing a characteristic spectrum that aids in its identification and quantification. The absorption maxima (λmax) are influenced by the molecular structure, including the extent of conjugation and the presence of auxochromic groups such as hydroxyl and methoxy groups. utoronto.cashimadzu.com

For this compound, the UV absorption spectrum is well-defined. In an ethanolic solution, the compound exhibits distinct absorption peaks. koreascience.kr These peaks correspond to electronic transitions within the anthraquinone system.

| Solvent | UV Absorption Maxima (λmax) in nm | Log ε |

|---|---|---|

| Ethanol | 220 | 4.5 |

| Ethanol | 302 | 4.2 |

| Ethanol | 324 | 4.1 |

Data sourced from Korea Science. koreascience.kr

The Borntrager's test, a classic qualitative test for anthraquinones, is based on the principle of color change in an alkaline medium, which is observable via spectrophotometry. slideshare.netmdpi.com In this test, after acid hydrolysis of the glycoside to its aglycone, the addition of an alkali, such as ammonia, results in a characteristic pink or red color. slideshare.netthaiscience.info This is due to the deprotonation of the phenolic hydroxyl groups of the anthraquinone, which alters the electronic distribution and shifts the absorption maximum to a longer wavelength, often into the visible region. mdpi.com This color change can be quantitatively measured using a spectrophotometer. slideshare.net

Acid-Alkali Titration

While classical acid-alkali titration to determine the concentration of this compound is not commonly detailed in the literature, the principles of acid-base chemistry are integral to its structural analysis. The phenolic hydroxyl groups on the physcion aglycone are weakly acidic and can be deprotonated by a base. foodb.ca

A key application of acid-alkali titration is in conjunction with other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, for structural elucidation. nih.gov In a study on the related compound, sodium emodin-1-O-β-gentiobioside, acid-alkali titration was used to induce changes in the chemical environment of the molecule. nih.govresearchgate.netbiocrick.com By comparing the NMR spectra of the compound before and after the addition of an acid or alkali, researchers can observe shifts in the signals of protons and carbons near the acidic phenolic groups. This provides valuable information for assigning the correct positions of the glycosidic linkage and other substituents on the anthraquinone core. nih.gov This technique would be similarly applicable to confirming the structure of this compound.

The general procedure involves dissolving the compound in a suitable solvent and acquiring its NMR spectrum. A titrant (acid or alkali) is then added, and another spectrum is recorded. The resulting changes in chemical shifts help to pinpoint the locations of acidic protons.

Biosynthesis and Biotransformation Pathways of Physcion 8 Gentiobioside

Elucidation of Precursor Compounds and Metabolic Routes

The biosynthetic journey to Physcion (B1677767) 8-gentiobioside begins with the formation of its aglycone precursor, physcion. The metabolic pathway for physcion synthesis is primarily the polyketide pathway, a major route for the production of a wide array of secondary metabolites in plants and fungi.

In plants, the biosynthesis of the anthraquinone (B42736) core, such as that of the key intermediate emodin (B1671224), is catalyzed by a type III polyketide synthase (PKS) known as octaketide synthase (OKS). acs.org This enzyme facilitates the iterative condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to produce a linear octaketide intermediate. acs.org This intermediate then undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone scaffold. Subsequent modification steps, including hydroxylation and methylation, lead to the formation of various anthraquinone derivatives.

The direct precursor to physcion is the compound emodin. ebi.ac.uk The conversion of emodin to physcion involves a specific methylation reaction. Research on the fungus Aspergillus chevalieri has identified an O-methyltransferase (OMT), named PhyL, which selectively catalyzes the methylation of the C6-hydroxyl group of emodin to produce physcion. ebi.ac.uk This enzymatic step is crucial in determining the final structure of the aglycone.

Once physcion is synthesized, it undergoes biotransformation through glycosylation to yield Physcion 8-gentiobioside. This process involves the attachment of a glucose molecule to the 8-hydroxyl group of physcion, followed by the addition of a second glucose molecule to the first via a β-1,6 linkage, forming the gentiobiose disaccharide.

Table 1: Key Precursor Compounds in the Biosynthesis of this compound

| Compound Name | Role in Pathway |

|---|---|

| Acetyl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for the polyketide chain |

| Emodin | Immediate anthraquinone precursor to physcion |

| Physcion | Aglycone precursor to this compound |

| Uridine Diphosphate Glucose (UDP-Glucose) | Activated sugar donor for glycosylation |

Enzymatic Glycosylation and Glycosyltransferase Activity

The final and critical step in the formation of this compound is the enzymatic attachment of the gentiobiose sugar chain to the physcion aglycone. This reaction is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). UGTs transfer a sugar moiety from an activated donor, typically a UDP-sugar, to an acceptor molecule. frontiersin.org

While the specific UGT responsible for the synthesis of this compound has not been definitively isolated and characterized from all source organisms, research on related compounds and plant species provides strong evidence for the types of enzymes involved. For instance, studies on Rheum palmatum have led to the identification of several UGTs involved in the glycosylation of emodin-type anthraquinones. These enzymes often exhibit a degree of substrate promiscuity, meaning they can act on various structurally similar acceptor molecules. nih.gov

The formation of the gentiobioside linkage requires two distinct glycosylation events. The first is the attachment of a glucose molecule to the 8-hydroxyl group of physcion, forming physcion 8-O-β-D-glucoside. The second step involves a glycoside-specific glycosyltransferase (GGT) that attaches a second glucose molecule to the 6-hydroxyl group of the first glucose, creating the characteristic β-1,6 linkage of gentiobiose. UGTs belonging to the UGT94 family are known to catalyze such sugar-sugar glycosylations, forming di- and trisaccharide chains. acs.org For example, the enzyme UGT94BY1 has been shown to form β-(1,6) oligoglucoside chains on various phenolic glycosides. ebi.ac.uk

The enzymatic glycosylation process significantly alters the physicochemical properties of the physcion aglycone, most notably increasing its water solubility and stability, which affects its storage and transport within the plant. frontiersin.org

Table 2: Research Findings on Relevant Glycosyltransferases

| Enzyme/Enzyme Family | Source Organism (if specified) | Substrate(s) | Product(s) | Key Finding |

|---|---|---|---|---|

| UGTs (general) | Panax ginseng | Ginsenoside Rh1, Rd | Ginsenoside Rg1, Rb1 | Demonstrates the role of UGTs in glycosylating complex natural products. nih.gov |

| UGTs (emodin-type) | Rheum palmatum | Emodin, Rhein (B1680588) | Emodin-6-O-β-D-glucoside, Rhein-8-O-β-D-glucoside | Highlights UGTs from rhubarb that glycosylate anthraquinones, suggesting potential activity on physcion. |

| UGT94 Family | Camellia sinensis (Tea Plant) | Flavonol glycosides | Di- and trisaccharide glycosides | This family of GGTs is responsible for forming sugar-sugar linkages, essential for gentiobioside formation. acs.org |

| UGT94BY1 | Platycodon grandiflorum | Triterpenoids, Phenolic glycosides | β-(1,6) oligoglucoside chains | Demonstrates the capability of a specific UGT to create the gentiobiose linkage. ebi.ac.uk |

| Fungal P-UGTs (UGT58A1, UGT59A1) | Absidia coerulea, Rhizopus japonicas | Various phenolic aglycones | Corresponding glycosides | Identification of novel UGTs from fungi with broad substrate acceptance. nih.gov |

Genetic Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level through the regulated expression of genes encoding the biosynthetic enzymes. In fungi, the genes for secondary metabolite biosynthesis are often organized in biosynthetic gene clusters (BGCs). In Aspergillus chevalieri, the Phy gene cluster was identified as being responsible for physcion biosynthesis. This cluster contains the genes PhyG (a non-reducing polyketide synthase), PhyF (a metallo-β-lactamase-type thioesterase), and PhyL (an O-methyltransferase), which work in concert to produce physcion. ebi.ac.ukmdpi.com

In plants, the genetic regulation is more complex, with biosynthetic genes typically dispersed throughout the genome. The expression of these genes is often coordinated by transcription factors in response to developmental cues and environmental stimuli. Transcriptome analysis of Rubia yunnanensis identified 15 putative genes involved in anthraquinone biosynthesis, including those from the shikimate and mevalonate/methylerythritol phosphate (B84403) (MVA/MEP) pathways. nih.gov The expression of many of these genes was found to be upregulated by the application of methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, indicating that anthraquinone biosynthesis is linked to the plant's defense mechanisms. nih.gov

Similarly, a study on Senna tora combined genomic, transcriptomic, and metabolomic approaches to identify candidate genes for anthraquinone biosynthesis. d-nb.info This research highlighted the expansion of the chalcone (B49325) synthase-like (CHS-L) gene family, members of which are highly expressed during seed development stages where anthraquinone levels are high, suggesting their involvement in the construction of the anthraquinone scaffold. d-nb.info The regulation of UGTs is also a critical control point. The expression of specific UGT genes can be tissue-specific or induced by particular conditions, thereby controlling the final step of this compound synthesis. frontiersin.org

Pharmacological Activities and Mechanistic Insights of Physcion 8 Gentiobioside Pre Clinical Research

Antineoplastic and Anticancer Activities

Regulation of Gene and MicroRNA Expression (e.g., miR-124, miR-146a, SOX2)

Physcion (B1677767) 8-gentiobioside influences the expression of specific microRNAs (miRNAs) that play roles as tumor suppressors or oncogenes. In malignant melanoma cells, the compound was found to inhibit proliferation and invasion by upregulating the expression of miR-124. This upregulation of miR-124, a known tumor suppressor, was shown to exert its anti-tumor effect by directly targeting RLIP76.

Conversely, in ovarian cancer, Physcion 8-gentiobioside exhibits its anti-growth and anti-metastatic activities by downregulating the expression of miR-25. The anti-cancer effects of the compound were enhanced when miR-25 was knocked down. The direct regulatory activities of this compound on the expression of miR-146a or the transcription factor SOX2 have not been specifically detailed in the available research.

| MicroRNA | Effect of this compound | Cancer Type | Reference |

|---|---|---|---|

| miR-124 | Upregulation | Malignant Melanoma | nih.gov |

| miR-25 | Downregulation | Ovarian Cancer | medchemexpress.com |

Inhibition of Cancer Cell Migration and Invasion

A significant aspect of the anti-cancer activity of this compound is its ability to inhibit the migration and invasion of cancer cells, key processes in metastasis. This has been demonstrated across various cancer cell lines. In ovarian cancer cells (SKOV3 and OVCAR-3), the compound was shown to decrease wound healing and reduce the number of invasive cells. medchemexpress.com Similarly, it suppressed the migration and invasion of malignant melanoma cells. nih.gov

The mechanism underlying this inhibition often involves the modulation of the epithelial-mesenchymal transition (EMT), a major step in cancer metastasis. In breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116), PG was found to inhibit EMT. This was evidenced by an increase in the epithelial marker E-cadherin and a reduction in mesenchymal markers such as N-cadherin, fibronectin, and vimentin. The compound also reduced the levels of key transcriptional repressors that drive EMT, including Snail, Slug, and Twist. Furthermore, the anti-invasive effect is also linked to the regulation of matrix metalloproteinases (MMPs) and their inhibitors. In ovarian cancer studies, PG treatment led to the downregulation of MMP-2 and the upregulation of TIMP-3, an inhibitor of metalloproteinases. medchemexpress.com

| Cancer Cell Line | Observed Effect | Molecular Changes | Reference |

|---|---|---|---|

| SKOV3, OVCAR-3 (Ovarian) | Inhibited migration and invasion | Downregulation of MMP-2; Upregulation of TIMP-3 | medchemexpress.com |

| MDA-MB-231 (Breast) | Suppressed migration, invasion, and EMT | Upregulation of E-cadherin; Downregulation of N-cadherin, Snail, Slug, Twist | glpbio.com |

| HCT116 (Colon) | Inhibited EMT | Aggregation of β-catenin at cell membrane | glpbio.com |

| Melanoma Cells | Inhibited invasion | Upregulation of miR-124 | nih.gov |

Anti-inflammatory Properties

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, IL-8, PGE2, Nitric Oxide)

While this compound is reported to have anti-inflammatory effects, detailed pre-clinical studies that specify its inhibitory mechanisms on the production of key pro-inflammatory mediators—such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Prostaglandin E2 (PGE2), and Nitric Oxide (NO)—are limited in the currently available scientific literature.

Modulation of Cyclooxygenase-2 (COX-2) Expression

Pre-clinical research into the anti-inflammatory properties of physcion glycosides has highlighted their potential to modulate key inflammatory enzymes. Specifically, studies on physcion 8-O-β-glucopyranoside, a closely related compound to this compound, have demonstrated a notable impact on the expression of Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins (B1171923), which are pro-inflammatory mediators.

In experimental models, treatment with physcion 8-O-β-glucopyranoside has been shown to downregulate the mRNA expression levels of COX-2. This inhibitory effect on COX-2 expression is a key mechanism behind the compound's anti-inflammatory effects. By reducing the availability of the COX-2 enzyme, the production of inflammatory prostaglandins is consequently decreased, leading to an alleviation of the inflammatory response. This action is part of a broader anti-inflammatory profile that involves the suppression of various pro-inflammatory cytokines and mediators.

Table 1: Research Findings on COX-2 Modulation

| Compound Studied | Model/System | Key Finding | Implication |

|---|---|---|---|

| Physcion 8-O-β-glucopyranoside | Rheumatoid Arthritis-derived Fibroblast-like Synoviocytes (MH7A cells) | Downregulated mRNA expression of COX-2. researchgate.net | Reduces a key enzyme responsible for synthesizing inflammatory prostaglandins. |

Impact on Signaling Pathways (e.g., TNF-R1)

Tumor Necrosis Factor Receptor 1 (TNFR1) is a critical cell-surface receptor that, upon binding with its ligand Tumor Necrosis Factor-alpha (TNF-α), initiates signaling cascades that regulate inflammation, cell survival, and apoptosis. nih.govuky.edu The activation of TNFR1 leads to the recruitment of adaptor proteins, which in turn triggers downstream pathways, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are central to the transcription of genes encoding pro-inflammatory cytokines and mediators.

While direct studies on this compound's interaction with TNFR1 are limited, research on its related glycosides provides insight into its mechanism. Physcion 8-O-β-glucopyranoside has been found to suppress the expression of pro-inflammatory mediators by inhibiting these downstream TGF-β/NF-κB/MAPK pathways. researchgate.net By intervening in these signaling cascades, the compound effectively dampens the inflammatory response initiated by TNFR1 activation. For instance, Physcion 8-O-β-glucopyranoside (PSG) was shown to regulate the nuclear expression of NF-κB p65, a key transcription factor in the inflammatory process. nih.gov This suggests that the therapeutic effects of physcion glycosides are mediated, at least in part, by interrupting the signal transduction from receptors like TNFR1 to the nucleus.

Table 2: Research Findings on Signaling Pathway Impact

| Compound Studied | Pathway Component | Observed Effect | Mechanistic Insight |

|---|---|---|---|

| Physcion 8-O-β-glucopyranoside | NF-κB p65 | Decreased the nuclear expression of NF-κB p65 in activated hepatic stellate cells. nih.gov | Inhibits the translocation of a key inflammatory transcription factor to the nucleus. |

| Physcion 8-O-β-glucopyranoside | TGF-β/NF-κB/MAPK | Suppressed the expression of pro-inflammatory mediators through pathway inhibition. researchgate.net | Modulates multiple downstream targets of inflammatory receptor signaling. |

Hepatoprotective Effects

Protection Against Chemically Induced Liver Injury (e.g., CCl4)

Carbon tetrachloride (CCl4) is a well-established hepatotoxin used in pre-clinical models to induce liver injury that mimics the features of acute and chronic liver diseases in humans. mdpi.comekb.eg The toxicity of CCl4 is mediated by its metabolic activation in the liver to form highly reactive free radicals, which initiate lipid peroxidation and cause damage to hepatocytes, leading to inflammation, necrosis, and fibrosis. mdpi.comekb.eg

Research has demonstrated the significant hepatoprotective potential of physcion glycosides against such chemically induced damage. In a study using a CCl4-induced rat model of liver fibrosis, administration of Physcion 8-O-β-glucopyranoside (PSG) resulted in a marked amelioration of liver injury. nih.gov The treatment was observed to decrease collagen deposition, a hallmark of liver fibrosis, and inhibit inflammation within the liver tissue. nih.gov These findings suggest that the compound can protect the liver from the detrimental effects of potent chemical toxins by mitigating the key pathological processes of inflammation and fibrosis. nih.gov

Table 3: Research Findings on Protection Against CCl4-Induced Liver Injury

| Compound Studied | Animal Model | Toxin | Key Protective Effects |

|---|

Influence on Hepatic Biomarkers and Enzyme Activities

The assessment of liver function and damage in pre-clinical and clinical settings relies heavily on measuring the serum levels of specific hepatic biomarkers. Enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are typically contained within hepatocytes. nih.gov When the liver is damaged, the integrity of the hepatocyte membranes is compromised, leading to the leakage of these enzymes into the bloodstream and a subsequent elevation in their serum concentrations. ekb.eg Therefore, a reduction in elevated ALT and AST levels is a key indicator of hepatoprotection.

Table 4: Inferred Effects on Hepatic Biomarkers

| Compound Studied | Context of Study | Implied Effect on Biomarkers (e.g., ALT, AST) | Mechanism |

|---|

Antimicrobial Activities

Antibacterial Spectrum and Mechanisms (e.g., against S. aureus, P. aeruginosa)

While extensive research has been conducted on the various pharmacological properties of physcion and its glycosides, specific pre-clinical data on the antibacterial activity of this compound against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa is not extensively detailed in available literature. S. aureus is a Gram-positive bacterium, and P. aeruginosa is a Gram-negative bacterium, both of which are significant opportunistic pathogens. researchgate.netplos.org

However, studies on the parent compound, physcion, have indicated general antimicrobial properties. scispace.comnih.govresearchgate.net Anthraquinones as a class are known to exhibit a range of biological activities, including antibacterial effects. scispace.com The mechanisms by which they act can vary but may involve intercalation with bacterial DNA, inhibition of key cellular enzymes, or disruption of the bacterial cell membrane. The presence of the large gentiobioside sugar moiety on the physcion backbone would significantly alter its chemical properties, such as solubility and ability to cross cell membranes, which could in turn influence its antibacterial spectrum and potency compared to the aglycone form. Further research is required to specifically elucidate the antibacterial profile of this compound against these and other bacteria.

Table 5: Summary of Antimicrobial Information

| Compound | Target Organism(s) | Reported Activity | Note |

|---|---|---|---|

| This compound | S. aureus, P. aeruginosa | Specific data not widely available in pre-clinical research. | Further investigation is needed. |

Antifungal Properties (e.g., against Phytophthora species)

Pre-clinical research into the specific antifungal activities of this compound against Phytophthora species is an emerging area of interest. While extensive data on the gentiobioside form is still being gathered, studies on its core structure, physcion, and related extracts from plants like Rheum emodi have shown notable antifungal properties. The aglycone, physcion, has demonstrated a range of biological activities, including antifungal effects, which suggests the potential for its glycoside derivatives to exhibit similar or enhanced properties. The investigation into the precise efficacy and mechanism of this compound against pathogenic plant fungi such as Phytophthora is a key focus for developing natural antifungal agents in agriculture.

Antioxidant Potential

This compound has been identified as a compound with significant antioxidant capabilities, acting through multiple mechanisms to mitigate oxidative stress. These activities are crucial in protecting cells from damage induced by reactive oxygen species (ROS).

The molecular structure of this compound, featuring phenolic hydroxyl groups, allows it to directly scavenge free radicals. It can donate a hydrogen atom to neutralize highly reactive radicals, thereby terminating the damaging chain reactions they initiate. In vitro assays have demonstrated this capacity; for instance, extracts containing anthraquinone (B42736) glycosides from rhubarb have shown potent free radical scavenging activity against radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The efficiency of this scavenging activity is a key aspect of its antioxidant profile.

Beyond direct scavenging, this compound may also exert its antioxidant effects by modulating the body's own defense systems. This involves the upregulation or enhancement of endogenous antioxidant enzymes. Key enzymes in this system include Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide; Catalase (CAT), which breaks down hydrogen peroxide into water and oxygen; and Glutathione Peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. While direct studies on this compound's influence on these specific enzymes are limited, the antioxidant potential of constituents from Rheum emodi suggests a possible mechanism involving the enhancement of these enzymatic pathways.

Neuroprotective and Cognitive Enhancement Effects

The neuroprotective potential of this compound is an area of active investigation, with pre-clinical studies pointing towards its ability to counteract some of the pathological processes associated with neurodegenerative diseases, particularly Alzheimer's disease.

One of the key therapeutic strategies for Alzheimer's disease involves the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Research has shown that compounds isolated from Rheum emodi, including anthraquinones, possess inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The aglycone, physcion, has been specifically identified as an AChE inhibitor. researchgate.net Studies on purified bioactive constituents from Rheum emodi have reported a range of inhibitory concentrations.

| Compound/Extract | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Physcion | Acetylcholinesterase (AChE) | 25.5 µg/mL |

| Rhein (B1680588) | Acetylcholinesterase (AChE) | 2.15 ± 0.12 µM |

| Emodin (B1671224) | Butyrylcholinesterase (BChE) | 4.58 ± 0.25 µM |

| Rheum emodi Extract and Fractions | Acetylcholinesterase (AChE) | 21.31 to 157.41 µg/mL |

| Rheum emodi Extract and Fractions | Butyrylcholinesterase (BChE) | 23.14 to 198.24 µg/mL |

The enzyme Beta-Secretase 1 (BACE1) is critical in the amyloidogenic pathway, as it initiates the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Inhibiting BACE1 is therefore a prime therapeutic target. A related compound, Physcion 8-O-β-D-glucopyranoside, isolated from Rheum tanguticum, has been shown to inhibit BACE1 activity in a dose-dependent manner. This finding suggests that this compound may possess similar inhibitory potential against BACE1, thereby interfering with Aβ production.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Physcion 8-O-β-D-glucopyranoside | Beta-Secretase 1 (BACE1) | 12.5 µM |

Ameliorative Effects on Memory Impairment in Preclinical Models

Currently, there is a lack of available preclinical research data specifically investigating the ameliorative effects of this compound on memory impairment in animal models. Searches for in vivo or in vitro studies detailing the impact of this specific compound on cognitive functions, neurotransmitter systems, or neuropathological markers related to memory have not yielded relevant results.

Metabolic Regulation and Related Disorders

Hypolipidemic Activities (e.g., Inhibition of Cholesterol Biosynthesis)

There is no direct preclinical evidence available to substantiate the hypolipidemic activities of this compound. Scientific literature lacks studies examining its potential to inhibit cholesterol biosynthesis or modulate lipid profiles, such as levels of total cholesterol, triglycerides, LDL-C, and HDL-C, in experimental models.

Anti-diabetic Mechanisms (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition, α-Glucosidase Inhibition)

Preclinical studies demonstrating the inhibitory effects of this compound on Protein Tyrosine Phosphatase 1B (PTP1B) or α-Glucosidase are not available in the current scientific literature. While computational in-silico studies have predicted potential interactions with other anti-diabetic targets like dipeptidyl peptidase-4 (DPP-4), there are no published enzymatic assays or in vivo experimental data to confirm its activity against PTP1B or α-glucosidase.

Blood Pressure Modulatory Effects (e.g., Soluble Epoxide Hydrolase (sEH) Inhibition)

The potential for this compound to modulate blood pressure via the inhibition of soluble epoxide hydrolase (sEH) has not been investigated in preclinical studies. There is an absence of research data on the enzymatic inhibition of sEH by this compound or its effects on blood pressure in animal models of hypertension.

Aldosterone-Regulated Sodium Reabsorption Pathway Modulation

There is no available preclinical research to indicate that this compound modulates the aldosterone-regulated sodium reabsorption pathway. Studies investigating its influence on the epithelial sodium channel (ENaC), serum and glucocorticoid-regulated kinase 1 (SGK1), or other components of this pathway have not been documented.

Monoamine Oxidase (MAO) Inhibitory Activity

The inhibitory activity of this compound against monoamine oxidase (MAO-A or MAO-B) has not been evaluated in preclinical research. No published studies from enzymatic assays or behavioral models are available to support this pharmacological activity.

Antimutagenic and Antigenotoxic Properties

Pre-clinical research specifically investigating the antimutagenic and antigenotoxic properties of this compound is not available in the current scientific literature. While studies have been conducted on related anthraquinone compounds, the direct effects of the gentiobioside conjugate of physcion on preventing DNA mutations or protecting against genotoxic agents have not been reported.

To date, no studies have been published that evaluate the potential of this compound to reduce the mutation rate in standard mutagenicity assays, such as the Ames test, or to protect cells from DNA damage induced by chemical or physical mutagens in antigenotoxicity assays. Therefore, the capacity of this specific compound to counteract mutagenic and genotoxic effects remains unknown.

Further research is required to determine if this compound possesses any antimutagenic or antigenotoxic activities. Such studies would be crucial in elucidating its potential as a chemopreventive agent.

Immunomodulatory Potential

There is currently a lack of pre-clinical studies focusing on the immunomodulatory potential of this compound. The influence of this specific anthraquinone glycoside on the function of the immune system, including its effects on various immune cells such as lymphocytes, macrophages, and dendritic cells, has not been documented in the available scientific literature.

Consequently, there is no data on the mechanistic pathways through which this compound might exert immunomodulatory effects. Research into its impact on cytokine production, immune cell proliferation and activation, and signaling pathways integral to the immune response has not been reported. The potential for this compound to either stimulate or suppress the immune system is yet to be investigated.

Future pre-clinical research is necessary to explore the immunomodulatory activities of this compound and to understand its potential therapeutic applications in immune-related disorders.

Structure Activity Relationship Sar Studies of Physcion 8 Gentiobioside and Analogues

Influence of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar moieties to the anthraquinone (B42736) scaffold, is a critical factor that significantly modulates the biological profile of these compounds. This modification can profoundly alter a molecule's physicochemical properties, such as water solubility, stability, and membrane permeability, which in turn affects its bioactivity. nih.govmdpi.comscispace.com

The presence, type, and position of the sugar chain can lead to varied outcomes:

Enhanced Solubility and Bioavailability : Glycosides are generally more water-soluble than their corresponding aglycones (the non-sugar part). This increased solubility can be a key factor in improving a compound's absorption and distribution in biological systems. mdpi.com

Altered Bioactivity : The addition of a sugar can either increase or decrease the intrinsic activity of the aglycone. In some cases, the glycoside itself is the active form, while in others, it may act as a prodrug, releasing the active aglycone after enzymatic hydrolysis in the body. scispace.com For instance, studies on some anthraquinones have shown that glycosylated forms exhibit enhanced antibacterial activity compared to their aglycones. researchgate.net Conversely, for certain anticancer activities, the free aglycone, such as emodin (B1671224), has demonstrated greater potency than its glycosylated counterparts, suggesting that free hydroxyl groups on the anthraquinone core are essential for this specific action. isnff-jfb.com

Target Specificity : The sugar moiety can influence how the molecule interacts with specific biological targets like enzymes or receptors. nih.govontosight.ai Research on chrysazin derivatives showed that glycosylation led to significantly enhanced antibacterial and anticancer properties compared to the parent compound. mdpi.com

Comparative Analysis with Physcion (B1677767) Aglycone and Related Anthraquinone Glycosides

To understand the specific contributions of the physcion core and the gentiobioside sugar, it is informative to compare its activity with that of its aglycone and other closely related glycosides.

Physcion (Aglycone) : The aglycone, physcion, exhibits a wide range of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects. ebi.ac.ukd-nb.info Its activity is often attributed to its ability to participate in various cellular signaling pathways. ebi.ac.uk

Physcion 8-O-β-D-glucopyranoside : This is the monoglucoside version of physcion. It is known to possess potent anti-inflammatory and anticancer properties by regulating numerous cell signaling pathways. ebi.ac.uk

Physcion 8-O-rutinoside : Isolated from plants like Rhamnus libanoticus, this glycoside features a different disaccharide (rutinose) attached to the physcion core. biocrick.commedchemexpress.comnih.govmedchemexpress.com

Emodin-1-O-β-gentiobioside : This compound shares the same gentiobioside sugar as physcion 8-gentiobioside but has a different aglycone (emodin). It has been isolated from Cassia obtusifolia but has been reported to show no significant inhibitory activities in some assays at concentrations up to 200 μM. chemsrc.commedchemexpress.commedchemexpress.com This highlights the critical role of the aglycone structure in determining bioactivity.

Chrysophanol-1-O-β-gentiobioside : This analogue also contains the gentiobioside sugar but is attached to the chrysophanol (B1684469) aglycone. It has been identified as a selective inhibitor of the human monoamine oxidase-A (hMAO-A) isozyme, demonstrating how changing the aglycone can impart specific enzyme inhibitory activity. chemsrc.commedchemexpress.commedchemexpress.com

The following table summarizes the reported biological activities of this compound and its analogues.

| Compound | Aglycone | Glycoside Moiety | Reported Biological Activity | IC₅₀ / K₉ Value |

|---|---|---|---|---|

| This compound | Physcion | Gentiobiose | Isolated from rhubarb and Cassia species. nih.govmedchemexpress.comresearchgate.net Potential serotonin (B10506) receptor 5-HT2C ligand. mdpi.com | N/A |

| Physcion | Physcion | None (Aglycone) | Anticancer, anti-inflammatory, neuroprotective. ebi.ac.ukd-nb.info | N/A |

| Physcion 8-O-β-D-glucopyranoside | Physcion | Glucose | Anticancer, anti-inflammatory. ebi.ac.uk | N/A |

| Physcion 8-O-rutinoside | Physcion | Rutinose | Isolated from Rhamnus species. biocrick.comnih.govmedchemexpress.comarabjchem.org | N/A |

| Emodin-1-O-β-gentiobioside | Emodin | Gentiobiose | Reported to have no significant inhibitory activity in some assays. chemsrc.commedchemexpress.commedchemexpress.com | >200 μM medchemexpress.com |

| Chrysophanol-1-O-β-gentiobioside | Chrysophanol | Gentiobiose | Selective hMAO-A inhibitor. medchemexpress.commedchemexpress.com | 96.15 μM medchemexpress.commedchemexpress.com |

This comparative data underscores that both the aglycone structure and the nature of the glycosidic substituent are pivotal in defining the biological activity spectrum of these compounds. The presence of the same gentiobiose moiety on different aglycones (physcion, emodin, chrysophanol) results in vastly different biological targets and potencies.

Computational Approaches for Predicting Bioactivity (e.g., Molecular Docking)

In modern drug discovery, computational methods like molecular docking are invaluable tools for predicting and understanding the biological activity of compounds. ceur-ws.orgscispace.com These in silico techniques simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.gov

Molecular docking has been extensively used to study anthraquinone derivatives, providing insights into their potential mechanisms of action:

Binding Affinity and Pose : Docking programs calculate the most likely binding orientation (pose) of the ligand within the target's active site and estimate the binding energy. elsevier.es A lower binding energy generally suggests a more stable and favorable interaction. For example, a docking study of anthraquinone glycosides with the enzyme phosphodiesterase type-5 (PDE-5) revealed that one glycoside had the lowest binding energy (−8.5 kcal/mol) due to additional hydrophobic interactions and hydrogen bonds from its sugar moiety. elsevier.es

Identifying Key Interactions : These simulations can identify specific amino acid residues in the target protein that form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net Studies on hMAO inhibitors identified key residues like Tyr-435 and Ile-199 as important for binding. researchgate.net

Screening and Lead Identification : Virtual screening of large compound libraries against a specific target can quickly identify potential hits. nih.gov This approach was used to screen over 2,800 anthraquinones against M. tuberculosis DNA gyrase B to identify promising scaffolds for new inhibitors. nih.gov

Explaining SAR : Docking can help rationalize experimentally observed SAR data. For instance, it can explain why a small structural change, like the position of a hydroxyl group, dramatically affects inhibitory potency and selectivity against different enzyme isoforms. acs.org

A molecular docking study of compounds from Cassia semen with the serotonin receptor 5-HT2C predicted that this compound binds within the known ligand binding pocket. mdpi.com Such computational predictions are instrumental in prioritizing compounds for further experimental testing and in guiding the design of new, more effective derivatives. ceur-ws.orgscispace.com

Design and Synthesis of Novel this compound Derivatives for Enhanced Biological Effects

The insights gained from SAR and computational studies provide a rational basis for the design and synthesis of novel derivatives of this compound with potentially improved therapeutic properties. juniperpublishers.comnih.gov The goal of such synthetic efforts is typically to enhance potency, improve selectivity for a specific target, reduce toxicity, or optimize pharmacokinetic properties. mdpi.com

Strategies for creating novel derivatives can include:

Modification of the Aglycone : Introducing or altering functional groups on the physcion anthraquinone core. This could involve changing the methylation pattern or adding new substituents to influence electronic properties and interactions with target proteins. acs.org

Alteration of the Glycosidic Chain : The gentiobiose moiety can be modified. This could involve synthesizing derivatives with different sugars (e.g., rhamnose, xylose), changing the linkage between the sugars, or adding or removing sugar units. Such changes can impact solubility and target recognition. mdpi.com

Bio-transformation : Utilizing microbial or enzymatic systems to create novel glycosides. For example, recombinant E. coli expressing specific glycosyltransferases have been used to synthesize new anthraquinone O-glucoside derivatives, some of which displayed superior antiproliferative activity compared to the parent compounds. scispace.commdpi.com

Conjugation : Attaching the anthraquinone glycoside to other bioactive molecules, such as peptides, to create hybrid compounds with dual or targeted actions. juniperpublishers.com

While the synthesis of novel derivatives specifically from this compound is not extensively documented, the principles have been successfully applied to related anthraquinones like emodin and other natural products. acs.orgnih.gov For example, the synthesis of various emodin derivatives has been undertaken to explore their potential as multi-target ligands. acs.org These synthetic approaches, guided by SAR and computational data, hold significant promise for developing the next generation of anthraquinone-based therapeutic agents.

Advanced Research Methodologies and Translational Approaches

In Vitro Cellular and Biochemical Assay Systems

In vitro studies are foundational in pharmacological research, providing the first insights into the biological effects of a compound at the cellular and molecular level. For anthraquinones like Physcion (B1677767) 8-gentiobioside and its relatives, a variety of assay systems are utilized to screen for and characterize their activities. nih.gov These assays are performed outside of a living organism, using isolated cells, tissues, or enzymes. nih.govresearchgate.net

Common in vitro approaches for evaluating compounds from natural sources include:

Cytotoxicity and Cell Viability Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay are used to determine a compound's effect on cell survival. mdpi.com For instance, the aglycone of Physcion 8-gentiobioside, known as physcion, has been shown to reduce the survival rate of cervical cancer cells in a concentration-dependent manner. nih.gov Similar assays on non-small cell lung cancer (NSCLC) cell lines (A549 and H358) have been used to evaluate the anti-tumor effects of the related compound, physcion 8-O-β-D-glucopyranoside. nih.gov

Enzyme Inhibition Assays: These biochemical assays measure a compound's ability to inhibit the activity of specific enzymes. For example, phytochemicals from Cassia seeds, which contain a variety of anthraquinones, have been tested for their inhibitory effects on human monoamine oxidase (hMAO-A), an enzyme linked to neurodegenerative diseases. nih.gov

Antimicrobial and Antifungal Assays: The activity of anthraquinone-containing extracts is often evaluated against various pathogens. researchgate.net Methods like agar (B569324) dilution or broth dilution are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against dermatophytes such as Trichophyton rubrum and Microsporum gypseum. researchgate.nettandfonline.com

Wound Healing Assays: The in vitro scratch assay is a common method to study cell migration and proliferation, key processes in wound healing. Extracts from Cassia alata, known to contain anthraquinones, have been tested on human epidermal keratinocyte cells to evaluate their wound closure potential. mdpi.com

Flow Cytometry: This powerful technique is used to analyze multiple characteristics of individual cells. It can measure apoptosis (cell death), cell cycle progression, reactive oxygen species (ROS) production, and the expression of specific proteins like caspases or Bcl-2. mdpi.comnih.gov Studies on physcion have used flow cytometry to show it can induce apoptosis, cause cell cycle arrest at the G0/G1 phase, and increase ROS levels in cancer cells. nih.govebi.ac.uk

These in vitro systems allow for high-throughput screening and detailed mechanistic studies in a controlled environment, providing crucial data that guides further preclinical development. mdpi.com

In Vivo Animal Models for Preclinical Efficacy Studies

Following promising in vitro results, in vivo animal models are employed to study a compound's efficacy and biological effects within a whole, living organism. nih.gov These preclinical studies are a critical step in translational research, helping to bridge the gap between laboratory findings and potential human applications. drugdiscoverytrends.com The choice of animal model depends on the specific disease or condition being studied, with rodents like mice and rats being the most common. mdpi.com

For natural products like this compound and related compounds, several types of animal models are relevant:

Xenograft Models for Cancer Research: In oncology, xenograft models are frequently used. These typically involve implanting human cancer cells into immunodeficient mice to form tumors. nih.gov The anti-tumor activity of a test compound can then be evaluated by observing its effect on tumor growth. For example, a xenograft model was established to investigate the in vivo anti-tumor effects of physcion 8-O-β-glucopyranoside on non-small cell lung cancer, showing that the compound could significantly reduce the tumor burden. nih.gov

Disease Induction Models: Researchers can induce specific diseases in animals to test therapeutic interventions. nih.gov For instance, to study neuroprotective effects, a transient brain ischemia/reperfusion injury model in C57BL/6 mice has been used to evaluate compounds isolated from Cassia seeds. mdpi.commdpi.com Similarly, to test antimalarial properties of Cassia alata extracts, mice have been infected with Plasmodium berghei. nih.gov

Parasite Infestation Models: To test acaricidal (mite-killing) activity, rabbits have been infested with ear mites (Psoroptes cuniculi) and then treated with extracts from Senna alata to evaluate the reduction in mite infestation. researcherslinks.com

These in vivo studies provide essential information on a compound's efficacy in a complex biological system, which cannot be fully replicated by in vitro models. mdpi.com

Omics Technologies for Comprehensive Mechanistic Elucidation

"Omics" technologies offer a holistic approach to understanding the mechanisms of action of natural products by simultaneously measuring large numbers of biological molecules. These include genomics (genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov Integrating these data provides a comprehensive, system-wide view of how a compound like this compound affects biological pathways. researchgate.net

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or tissue, revealing which genes are up- or down-regulated in response to a compound. frontiersin.org For example, transcriptomic analysis of plants like Rheum and Hedyotis diffusa has been used to identify genes involved in the biosynthesis of active compounds, including anthraquinones and iridoids. mdpi.comfrontiersin.org In drug discovery, it can reveal the pathways affected by a treatment. bmbreports.org

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. It helps identify which proteins are targeted by a drug and how their expression levels change, providing direct insight into the compound's mechanism. nih.gov

Metabolomics: This involves the comprehensive analysis of metabolites within a biological system. frontiersin.org Metabolomics can identify the specific biochemical pathways altered by a compound. For instance, studies on medicinal plants have used metabolomics coupled with nuclear magnetic resonance (NMR) to identify biomarkers and metabolic alterations in response to treatment in rat models. mdpi.com

A multi-omics approach, combining these technologies, is particularly powerful. nih.gov For example, an integrated analysis of the genome, transcriptome, and metabolome of Rheum officinale helped explain the high anthraquinone (B42736) content in the plant. mdpi.com Such integrated strategies are increasingly used to understand the complex interactions between natural products and biological systems, facilitating the discovery of biomarkers and elucidating detailed mechanisms of action. nih.govfrontiersin.org

Network Pharmacology and Systems Biology Approaches for Target Identification and Pathway Analysis

Network pharmacology is an emerging discipline that shifts the drug discovery paradigm from "one drug, one target" to a more holistic "multi-component, multi-target" approach. thaiscience.infofrontiersin.org This is particularly well-suited for studying natural products and traditional medicines, which often contain multiple active compounds that act on numerous targets simultaneously. bmbreports.orgmdpi.com The core of this approach is to construct and analyze biological networks that represent the complex interactions between drugs, targets, pathways, and diseases. frontiersin.org

The typical workflow involves several key steps:

Compound Identification: The chemical constituents of a natural product source are identified, often using techniques like UPLC/Q-TOF-MS/MS. In one study, this compound was identified as one of 188 compounds in Aurantii Fructus. nih.gov

Target Prediction: Computational tools and databases (e.g., SwissTargetPrediction, PharmMapper) are used to predict the potential protein targets for each identified compound based on its chemical structure. nih.govmdpi.com

Network Construction: The identified compounds and their predicted targets are used to build interaction networks. These can be compound-target networks or more complex protein-protein interaction (PPI) networks constructed using databases like STRING. nih.govfarmaciajournal.com Software such as Cytoscape is commonly used for visualizing and analyzing these networks. nrfhh.com

Pathway and Function Enrichment Analysis: Bioinformatics tools like the DAVID annotation database and KEGG (Kyoto Encyclopedia of Genes and Genomes) are used to analyze the network's targets. nih.gov This step identifies the key biological pathways and functions that are modulated by the compounds. For instance, a network analysis of compounds from Aurantii Fructus, including this compound, suggested potential regulatory effects on pathways related to neurodegeneration and the NF-kappa B signaling pathway. nih.gov

This systems biology approach allows researchers to generate hypotheses about the synergistic effects of compounds and to understand the complex mechanisms underlying a natural product's therapeutic effects at a systemic level. plantsjournal.com

Application of Bioinformatics and Data Mining in Natural Product Research